Jacaric acid

描述

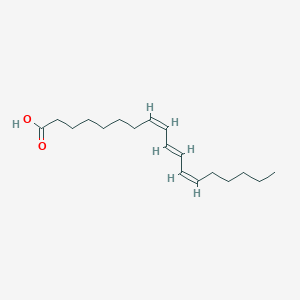

雅卡拉酸是一种共轭多不饱和脂肪酸,化学式为C18H30O2。其结构特征是存在三个共轭双键。这种化合物天然存在于蓝花楹(Jacaranda mimosifolia)树的种子中,约占种子油的36% 。 雅卡拉酸的熔点为44°C,以其潜在的健康益处和在各个科学领域的应用而闻名 .

准备方法

合成路线和反应条件: 雅卡拉酸可以通过亚麻酸的异构化合成。该过程涉及使用碘或硒等催化剂来促进双键的重排。反应通常在温和条件下进行,温度范围为50°C至100°C .

工业生产方法: 雅卡拉酸的工业生产主要涉及从蓝花楹种子中提取。 首先将种子粉碎以提取油,然后对其进行蒸馏和色谱等纯化工艺,以分离出雅卡拉酸 .

化学反应分析

反应类型: 雅卡拉酸会发生各种化学反应,包括:

氧化: 雅卡拉酸可以被氧化形成环氧化合物和其他含氧衍生物。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 雅卡拉酸的还原可以生成饱和脂肪酸。在这些反应中,通常使用钯碳等催化剂。

常见的试剂和条件:

氧化: 高锰酸钾,过氧化氢;温度约为25°C至50°C。

还原: 钯碳;氢气;温度约为50°C至100°C。

取代: 醇类,酸类;温度约为25°C至75°C.

主要形成的产物:

氧化: 环氧化合物,羟基化衍生物。

还原: 饱和脂肪酸。

取代: 酯类,酰胺类.

科学研究应用

Anti-Cancer Properties

Inhibition of Leukemia Cell Proliferation

Jacaric acid has demonstrated significant anti-tumor effects against murine macrophage-like leukemia cells (PU5-1.8). Research indicates that it inhibits cell proliferation in a time- and concentration-dependent manner, inducing apoptosis through mechanisms such as cell cycle arrest at the G0/G1 phase and increased production of reactive oxygen species (ROS) . The study noted minimal cytotoxicity to normal murine cells, suggesting that this compound could be a promising candidate for leukemia treatment with fewer side effects .

Mechanisms of Action

The anti-cancer activity of this compound is attributed to several mechanisms:

- Cell Cycle Arrest : It induces G0/G1 phase arrest by downregulating cyclin E and CDK2 proteins.

- Apoptosis Induction : The compound triggers apoptosis characterized by DNA fragmentation and mitochondrial membrane depolarization, alongside the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2, Bcl-xL) proteins .

- ROS Generation : Increased ROS levels in treated cells suggest that oxidative stress plays a role in mediating its anti-proliferative effects .

Immunomodulatory Effects

Reduction of Allergic Responses

this compound exhibits immunomodulatory properties by suppressing allergic responses in activated human mast cells (HMC-1). Studies show that it can alleviate inflammatory mediator secretion without causing cytotoxicity at concentrations up to 100 µM . This suggests potential applications in treating allergic conditions.

Enhancement of Macrophage Activity

Research indicates that this compound enhances the endocytic activity of murine peritoneal macrophages, increasing the production of pro-inflammatory cytokines such as interferon-γ, interleukin-1β, and tumor necrosis factor-α. This activity positions this compound as a potential immunopotentiator for treating immunological disorders .

Dietary Applications

This compound is recognized for its beneficial effects when incorporated into diets rich in polyunsaturated fatty acids (PUFAs). Studies have shown that dietary supplementation with PUFAs, including this compound, can enhance phagocytic activity in various animal models, suggesting its role in improving immune responses across species .

Data Summary

Case Study 1: Leukemia Treatment

In a controlled study involving PU5-1.8 leukemia cells, this compound was administered at varying concentrations. Results indicated a significant reduction in cell viability alongside increased apoptosis markers, supporting its potential as a therapeutic agent against leukemia with minimal side effects .

Case Study 2: Allergic Response Modulation

A study on HMC-1 cells demonstrated that pre-treatment with this compound significantly reduced the secretion of inflammatory mediators triggered by calcium ionophores. This finding underscores its potential utility in managing allergic conditions without cytotoxic effects .

作用机制

雅卡拉酸通过各种分子靶点和途径发挥作用:

相似化合物的比较

雅卡拉酸是几种共轭亚麻酸之一,包括:

石榴酸: 存在于石榴籽油中,以其抗癌和抗炎特性而闻名。

α-桐油酸: 存在于桐油中,以其抗肥胖和抗炎作用而闻名.

雅卡拉酸的独特性:

来源: 主要存在于蓝花楹种子中。

健康益处: 表现出免疫调节、抗癌和抗炎特性的独特组合。

生物活性

Jacaric acid, a conjugated linolenic acid (CLNA) isomer found in Jacaranda seed oil, has garnered attention for its diverse biological activities, particularly in immunomodulation, anti-cancer effects, and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Immunomodulatory Activity

This compound has been shown to exhibit significant immunomodulatory effects on murine peritoneal macrophages. A study demonstrated that this compound enhances the cytostatic and endocytic activities of these macrophages while inducing minimal cytotoxicity. Specifically, the compound increased the production of reactive oxygen species (ROS) and nitric oxide (NO), alongside elevating pro-inflammatory cytokines such as interferon-γ, interleukin-1β, and tumor necrosis factor-α (TNF-α) .

Key Findings:

- Cytostatic Activity : this compound inhibited the growth of T-cell lymphoma MBL-2 cells by up to 80% when macrophages were pre-treated with 100 μM this compound in the presence of lipopolysaccharide (LPS) .

- Endocytic Activity : Enhanced endocytosis was observed in macrophages treated with this compound, indicating its role in modulating immune responses .

Anti-Cancer Properties

This compound has also been investigated for its anti-cancer properties, particularly against leukemia cells. Research indicated that this compound inhibits the proliferation of PU5-1.8 murine macrophage-like leukemia cells through mechanisms of cell cycle arrest and apoptosis.

- Cell Cycle Arrest : The compound induced G0/G1 phase arrest by downregulating cyclin-dependent kinase 2 (CDK2) and cyclin E, while upregulating p21 and p27 proteins .

- Induction of Apoptosis : this compound triggered DNA fragmentation and externalization of phosphatidylserine, hallmarks of early apoptosis. It also modulated the expression of apoptotic proteins, increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2 and Bcl-xL .

Safety Profile

Notably, this compound exhibits a favorable safety profile, showing minimal toxicity to normal murine cells even at higher concentrations (up to 100 μM). Studies confirmed that cell viability remained above 90% in treated human mast cells (HMC-1) and peripheral blood mononuclear cells (PBMCs) .

Summary of Biological Activities

Case Studies

- Immunomodulatory Effects on Macrophages : In vitro studies demonstrated that this compound significantly enhanced the endocytic activity and cytokine production in murine macrophages without causing significant cytotoxicity. This suggests potential applications in enhancing immune responses during infections or immunological disorders .

- Anti-Leukemic Activity : A study on PU5-1.8 leukemia cells revealed that treatment with this compound resulted in substantial apoptosis and cell cycle arrest, indicating its potential as a therapeutic agent for leukemia with minimal side effects .

属性

IUPAC Name |

(8Z,10E,12Z)-octadeca-8,10,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGMPXYVZZCNDQ-KDQYYBQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C=C/CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027545 | |

| Record name | (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28872-28-8 | |

| Record name | Jacaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28872-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jacaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028872288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8Z,10E,12Z)-8,10,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JACARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY53D8J4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Jacaric acid (8Z,10E,12Z-octadecatrienoic acid), a conjugated linolenic acid isomer found in jacaranda seed oil, exerts its biological effects primarily through inducing apoptosis (programmed cell death) in various cell types, including cancer cells. [, , ] While the exact mechanisms are still under investigation, some studies suggest that this compound triggers apoptosis by:

- Disrupting mitochondrial membrane potential: This leads to the release of pro-apoptotic factors from mitochondria, initiating the apoptotic cascade. []

- Inducing oxidative stress: this compound can promote the generation of reactive oxygen species (ROS), which damage cellular components and trigger apoptosis. This effect can be reversed by antioxidants like α-tocopherol, suggesting the involvement of oxidative stress in its mechanism. [, ]

- Modulating PKC signaling: The anti-cancer effects of this compound are partially blocked by PKC inhibitors, indicating a potential role of the PKC signaling pathway in its mechanism of action. []

ANone: this compound is an 18-carbon polyunsaturated fatty acid with three conjugated double bonds.

- Spectroscopic Data: Characterization studies using Gas Chromatography and 13C Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm the presence and structure of this compound in various samples. [, ]

A: Studies in rats have shown that this compound is rapidly absorbed and metabolized, primarily in the small intestine. [] A significant portion of this compound is converted into cis-9, trans-11 conjugated linoleic acid (CLA) during metabolism. [] This CLA isomer is then incorporated into various tissues, including the liver, epididymal fat, and mesenteric fat. []

ANone: While research is ongoing, preclinical studies suggest that this compound may offer several potential health benefits, including:

- Anti-cancer activity: In vitro and in vivo studies have demonstrated the ability of this compound to inhibit the growth of various cancer cell lines, including prostate, leukemia, and eosinophilic leukemia. [, , , , ]

- Anti-allergic effects: this compound can suppress allergic responses in activated human mast cells by reducing the secretion of inflammatory mediators like β-N-acetylglucosaminidase, tryptase, and T helper 2 cytokines (IL-4 and IL-13). []

- Immunomodulatory effects: this compound can enhance the cytostatic activity of murine peritoneal macrophages against tumor cells and increase their production of nitric oxide and pro-inflammatory cytokines. []

A: While jacaranda seed oil is the most well-known source of this compound, it can also be found in other plant seed oils, albeit in smaller quantities. For example, pomegranate seed oil was initially thought to contain this compound, but further analysis using 13C NMR spectroscopy confirmed its absence. []

ANone: Despite its promising bioactivities, several challenges need to be addressed before this compound can be developed as a therapeutic agent:

- Stability and Formulation: this compound, like other polyunsaturated fatty acids, is susceptible to oxidation, which can affect its stability and efficacy. Effective formulation strategies are needed to protect it from degradation and improve its bioavailability. []

- Targeted Delivery: Developing targeted delivery systems to deliver this compound specifically to cancer cells or other target tissues could enhance its therapeutic efficacy and minimize potential side effects. []

- Clinical Trials: Rigorous human clinical trials are essential to confirm the safety and efficacy of this compound observed in preclinical studies and to determine optimal dosages and treatment regimens. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。